molecular formula C18H16ClN3OS2 B2945709 N-(2-chlorobenzyl)-2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide CAS No. 864918-18-3

N-(2-chlorobenzyl)-2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide

Cat. No.: B2945709
CAS No.: 864918-18-3
M. Wt: 389.92
InChI Key: URJLHBSRUYCDRS-UHFFFAOYSA-N
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Description

N-(2-chlorobenzyl)-2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide is a synthetic small molecule featuring a 1,2,4-thiadiazole core substituted with an m-tolyl group at position 3 and a thioether-linked acetamide moiety at position 3. The acetamide side chain is further modified with a 2-chlorobenzyl group, contributing to its unique physicochemical and pharmacological profile.

Properties

IUPAC Name

N-[(2-chlorophenyl)methyl]-2-[[3-(3-methylphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClN3OS2/c1-12-5-4-7-13(9-12)17-21-18(25-22-17)24-11-16(23)20-10-14-6-2-3-8-15(14)19/h2-9H,10-11H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URJLHBSRUYCDRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NSC(=N2)SCC(=O)NCC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClN3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-chlorobenzyl)-2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide is a compound that falls within the category of thiadiazole derivatives, known for their diverse biological activities. This article explores the compound's biological activity, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Overview of Thiadiazole Derivatives

Thiadiazoles are five-membered heterocyclic compounds containing nitrogen and sulfur. The 1,3,4-thiadiazole moiety has been recognized for its broad spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties . The specific structure of this compound enhances these properties through unique interactions with biological targets.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways. Thiadiazole derivatives have been shown to affect enzyme kinetics significantly .
  • Receptor Modulation : Interaction with specific receptors can lead to altered cellular signaling pathways. This modulation can impact various physiological processes including inflammation and cell growth .
  • Gene Expression Alteration : The compound may influence gene expression related to apoptosis and differentiation, potentially leading to therapeutic effects in cancer treatment .

Antimicrobial Activity

Thiadiazole derivatives exhibit notable antimicrobial properties. For instance, compounds with the 1,3,4-thiadiazole structure have demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. In particular:

  • Minimum Inhibitory Concentration (MIC) values for certain derivatives have been reported as low as 32.6 μg/mL against E. coli, surpassing the effectiveness of standard antibiotics like itraconazole (47.5 μg/mL) .
  • A study indicated that specific substitutions on the thiadiazole ring could enhance antibacterial potency against S. aureus and B. cereus .

Anticancer Potential

Research indicates that thiadiazole derivatives possess anticancer properties through mechanisms such as apoptosis induction and cell cycle arrest. For example:

  • Compounds similar to this compound have been shown to reduce tumor growth in various cancer cell lines by modulating apoptotic pathways .

Case Studies

Several case studies highlight the efficacy of thiadiazole derivatives:

  • Antimicrobial Efficacy : A study evaluated a series of thiadiazole derivatives against several bacterial strains. The findings indicated that compounds with specific substitutions exhibited enhanced antibacterial activity compared to traditional antibiotics .
  • Anticancer Activity : Research on a related compound demonstrated significant cytotoxic effects on breast cancer cell lines (MCF-7), with IC50 values indicating potent activity that warrants further investigation into its mechanism .

Comparison with Similar Compounds

Data Table: Key Comparative Metrics

Compound Target IC₅₀ (nM) Key Structural Features Reference
Query Compound CDK5/p25* N/A Thiadiazole, 2-chlorobenzyl, m-tolyl [Hypothetical]
N-(4-Methyl-5-(6-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl)thiophen-2-yl)acetamide CDK5/p25 42 ± 1 Triazolo-thiadiazole, methyl-thiophen
Compound 8b (EGFR inhibitor) EGFR 14.8 Fluoro-phenyl, quinazoline
2-[[4-amino-5-(2-pyridyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(m-tolyl)acetamide Kinase (hypothetical) N/A Triazole, pyridyl, m-tolyl

*Hypothetical target based on structural analogy.

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